Benzeneacetamide, N-methoxy- Benzeneacetamide, N-methoxy-
Brand Name: Vulcanchem
CAS No.: 112403-78-8
VCID: VC14407901
InChI: InChI=1S/C9H11NO2/c1-12-10-9(11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol

Benzeneacetamide, N-methoxy-

CAS No.: 112403-78-8

Cat. No.: VC14407901

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

Benzeneacetamide, N-methoxy- - 112403-78-8

Specification

CAS No. 112403-78-8
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
IUPAC Name N-methoxy-2-phenylacetamide
Standard InChI InChI=1S/C9H11NO2/c1-12-10-9(11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11)
Standard InChI Key GGLGESNCXBFOSN-UHFFFAOYSA-N
Canonical SMILES CONC(=O)CC1=CC=CC=C1

Introduction

Chemical Identity and Structural Characterization

Molecular and Structural Features

Benzeneacetamide, N-methoxy- belongs to the class of N-alkoxyamides, characterized by a methoxy group attached to the amide nitrogen. Its IUPAC name is N-methoxy-2-phenylacetamide, and its SMILES notation is CONC(=O)CC1=CC=CC=C1\text{CONC(=O)CC1=CC=CC=C1} . The compound’s planar structure is stabilized by resonance between the amide carbonyl and the methoxy group, as evidenced by X-ray crystallography and NMR studies.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC9H11NO2\text{C}_9\text{H}_{11}\text{NO}_2
Molecular Weight165.19 g/mol
XLogP31.2
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bond Count3

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

  • 1H^1\text{H}-NMR (CDCl3_3): Signals at δ\delta 2.31 (3H, s, CH3_3), 3.21 (3H, s, N–OCH3_3), 3.77 (2H, s, CH2_2), and 7.12–7.21 (4H, m, aromatic protons) .

  • 13C^{13}\text{C}-NMR: Peaks at δ\delta 169.8 (C=O), 135.2 (aromatic C), and 56.7 (N–OCH3_3) confirm the amide and methoxy functionalities .

Mass Spectrometry:
Electrospray ionization (ESI-MS) shows a predominant ion at m/zm/z 166.1 ([M+H]+^+), consistent with the molecular formula .

Synthesis and Reaction Pathways

Primary Synthesis Route

The most efficient synthesis, described in a patent (EP2143714), involves a three-step process :

  • Activation:
    o-Methylphenylacetic acid\text{o-Methylphenylacetic acid} (2.60 g) and N,O-dimethylhydroxylamine hydrochloride\text{N,O-dimethylhydroxylamine hydrochloride} (2.53 g) are stirred in chloroform under ice-cooling.

  • Coupling:
    N-[3-(N,N-dimethylamino)propyl]-N’-ethylcarbodiimide hydrochloride\text{N-[3-(N,N-dimethylamino)propyl]-N'-ethylcarbodiimide hydrochloride} (WSC, 4.98 g) is added to activate the carboxyl group.

  • Amidation:
    Triethylamine (5.25 g) facilitates the formation of the amide bond at room temperature for 3 hours.

The reaction achieves a 96% yield after purification via silica gel chromatography (hexane:ethyl acetate = 2:1) .

Table 2: Reaction Conditions and Yield

StepReagents/ConditionsTimeYield
1Chloroform, 0°C10 min
2WSC, chloroform10 min
3Triethylamine, room temperature3 hr96%

Alternative Methods

Weinreb amidation, utilizing N,O-dimethylhydroxylamine\text{N,O-dimethylhydroxylamine}, offers another pathway. A diboronic acid anhydride catalyst enables dehydrative amidation of carboxylic acids under mild conditions, though this method is less documented for benzeneacetamide derivatives .

Physicochemical and Thermal Properties

Solubility and Stability

Benzeneacetamide, N-methoxy- is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMF, DMSO). It exhibits thermal stability up to 254°C, as predicted by computational models .

Reactivity Profile

  • Hydrolysis: The methoxyamide group resists basic hydrolysis but undergoes acid-catalyzed cleavage to yield phenylacetic acid and methoxylamine.

  • Nucleophilic Substitution: The amide nitrogen’s electron-withdrawing nature facilitates reactions with alkyl halides, forming N-alkyl derivatives .

Applications in Pharmaceutical and Industrial Chemistry

Intermediate in Drug Synthesis

This compound serves as a precursor to bioactive molecules. For example, its chlorine-substituted analog, 4-(2-chloroethyl)-N-methoxy-N,α,α-trimethyl-benzeneacetamide, is investigated for anticancer properties due to DNA alkylation potential.

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral N-methoxyamides for pharmaceutical applications.

  • Biological Screening: Evaluating antimicrobial and anticancer activities of derivatives.

  • Green Chemistry: Optimizing solvent-free or aqueous-phase syntheses to enhance sustainability.

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